molecular formula CH4O B046220 Methanol-13C CAS No. 14742-26-8

Methanol-13C

Cat. No. B046220
CAS RN: 14742-26-8
M. Wt: 33.035 g/mol
InChI Key: OKKJLVBELUTLKV-OUBTZVSYSA-N
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Description

Synthesis Analysis

The synthesis of methanol, including isotopically labeled methanol such as Methanol-13C, typically involves the catalytic hydrogenation of carbon dioxide (CO2) or carbon monoxide (CO) in the presence of hydrogen (H2). This process can be catalyzed by various metal-based catalysts, including those derived from copper, zinc, and other metals. Recent studies have focused on green synthesis methods, utilizing renewable hydrogen and capturing CO2 from the atmosphere or industrial sources to produce methanol in a more sustainable manner. For instance, the use of metal-organic frameworks (MOFs) as catalysts has been explored for their efficiency in catalyzing the CO2 to methanol conversion at lower temperatures, highlighting the ongoing innovations in methanol synthesis techniques (Din et al., 2020).

Scientific Research Applications

  • Biocatalytic Methanol Condensation Cycle (MCC)

    The MCC efficiently converts methanol to higher-chain alcohols or other higher carbon compounds without carbon loss or ATP expenditure, making it useful in industrial applications (Bogorad et al., 2014).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    Methanol-13C is utilized in NMR spectroscopy to study the electrochemical oxidation product of methanol on platinum electrodes (Day et al., 1996).

  • Methanol-to-Hydrocarbon Process Over Molecular Sieves

    13C solid-state MAS NMR is employed to investigate this process over H-SAPO-34 molecular sieves at different temperatures, providing insights into the conversion mechanisms (Salehirad & Anderson, 1996).

  • Conversion to Hydrocarbons on Synthetic Zeolite

    Methanol and ethanol can be converted to hydrocarbons on zeolite, with a mechanism involving carbenium ions. Methanol-13C is used to study this process (Derouane et al., 1978).

  • Isotopic Labeling for Mechanistic Studies

    Methanol-13C is used in isotopic labeling to understand the mechanism of converting methanol to hydrocarbons, particularly in the methylation of toluene with methanol over various catalysts (Mikkelsen et al., 2000).

  • Study of β-quinol-methanol Clathrate

    13C high-resolution solid-state NMR and proton T1 measurements are used to investigate the dynamic structure of β-quinol-methanol clathrate at various temperatures (Matsui et al., 1982).

  • Enhancement of Methanol Assimilation in E. coli

    Methanol-13C helps in studying the co-utilization of threonine and the deletion of leucine-responsive regulatory protein, which significantly enhance methanol assimilation in E. coli (Gonzalez et al., 2018).

  • Molecular Adduct Synthesis

    Methanol-13C is involved in the synthesis of molecular adducts like MgCl2·6CH3OH, and its structural and spectroscopic studies aid in understanding the properties of such compounds (Gnanakumar et al., 2013).

Safety And Hazards

Methanol-13C is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation and may damage fertility or the unborn child . It also causes damage to organs and may cause drowsiness or dizziness .

Future Directions

Methanol, including its isotopically enriched forms like Methanol-13C, has several physical properties that make it an ideal transportation fuel . For refiners, the use of methanol allows for the expansion of gasoline supply over a greater number of vehicles, and the upgrading of regular gasoline to high premium grades by increasing octane .

properties

IUPAC Name

(113C)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKJLVBELUTLKV-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933123
Record name (~13~C)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

33.035 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanol-13C

CAS RN

14742-26-8
Record name Methanol-13C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14742-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (~13~C)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14742-26-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
372
Citations
DG Ott, VN Kerr, TW Whaley, T Benziger… - Journal of Labelled …, 1974 - Wiley Online Library
… SYNTHESES WITH STABLE ISOTOPES : METHANOL-13C, METHANOL--%~4 AND METHANOL-12CI … in the large-scale apparatus and for methanol-13C-d … 4 The yield of …
D Dittmann, J Schröder, E Kaya… - The Journal of …, 2023 - ACS Publications
We herein conduct the first 1 H and 13 C MAS NMR investigations that explore the formation of surface methoxy groups (SMG) on defect Zr(OH) groups of UiO-66 metal–organic …
Number of citations: 0 pubs.acs.org
Z Liu, Z Ren, D Xu, L Li - Journal of Labelled Compounds and …, 2012 - Wiley Online Library
A simple and effective method for synthesis of glucose‐d‐ 13 C 6 by fermentation using the methylotrophic yeast Hansenula polymorpha with 99% abundance methanol‐ 13 C is …
JL Borowitz, FS Klein - The Journal of Physical Chemistry, 1971 - ACS Publications
The relative volatilities of the systems methanol-180-methanol-160 and methanol-13C-methanol-12C have been measured in CH3OH, CH3OD, CD3OH, and CDsOD. The …
Number of citations: 17 pubs.acs.org
ND Lazo, DK Murray, ML Kieke… - Journal of the American …, 1992 - ACS Publications
… The structure, dynamics, and reactivity of species formed after the adsorption of methanol-13C, formaldehyde-13C, and formic acid-13Con Cu/ZnO/A1203, Zn0/Al203, A1203, and ZnO …
Number of citations: 72 pubs.acs.org
SM Campbell, XZ Jiang, RF Howe - Microporous and Mesoporous …, 1999 - Elsevier
FTIR and 13 C NMR studies are reported of methanol and dimethylether adsorption in four different HZSM-5 zeolites containing different concentrations of framework and extra-…
Number of citations: 152 www.sciencedirect.com
G Englert, A Saupe - Molecular Crystals and Liquid Crystals, 1966 - Taylor & Francis
The proton magnetic resonance spectra of some acetylenic compounds, acetonitrile and methanol, oriented in the nematic phase of 4, 4-di-n-hexyloxy-azoxy benzene or 4-n-octyloxy-…
Number of citations: 84 www.tandfonline.com
A Sassi, MA Wildman, JF Haw - The Journal of Physical Chemistry …, 2002 - ACS Publications
The reactions of n-butylbenzene, isobutylbenzene, sec-butylbenzene, and tert-butylbenzene on zeolite HBeta (SiO 2 /Al 2 O 3 = 150) were studied at 350 C using a pulse reactor with …
Number of citations: 93 pubs.acs.org
S Matsui, T Terao, A Saika - The Journal of Chemical Physics, 1982 - pubs.aip.org
… From the methanol 13C chemical shift tensor, … 9), and in the methanol 13C spectrum at 66.5 K as well (see Fig. 7), where the intenSity of the central line containing a signal from …
Number of citations: 38 pubs.aip.org
TE Walker, WE Wageman - Magnetic resonance in chemistry, 1986 - Wiley Online Library
Four isotopomers of methanol were prepared enriched with 13 C, 12 C, and deuterium, including [ 13 C, 2 H 4 ]methanol, [ 13 C]methanol, [ 12 C, 2 H 4 ]methanol and [ 12 C]methanol. …

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